aluminum;1,1,1-trifluoropentane-2,4-dione
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Overview
Description
Aluminum;1,1,1-trifluoropentane-2,4-dione, also known as aluminum trifluoroacetylacetonate, is a coordination compound where aluminum is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoropentane-2,4-dione typically involves the Claisen condensation reaction between ethyl trifluoroacetate and acetone. The reaction is catalyzed by sodium ethoxide in ethanol, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the synthesis of 1,1,1-trifluoropentane-2,4-dione follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid, while reduction can produce trifluoroalcohols .
Scientific Research Applications
1,1,1-Trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and advanced polymers
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoroacetic acid: Shares the trifluoromethyl group but has different reactivity due to the absence of the diketone structure.
Benzotrifluoride: Contains a trifluoromethyl group attached to a benzene ring, leading to distinct chemical behavior
Uniqueness
1,1,1-Trifluoropentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the diketone structure. This combination imparts unique electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C15H12AlF9O6 |
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Molecular Weight |
486.22 g/mol |
IUPAC Name |
aluminum;1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI Key |
ZTSLJQGTWXDEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Al+3] |
Origin of Product |
United States |
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